N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-16(2)13-14-29-23(32)19-5-3-4-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-15-17-7-9-18(25)10-8-17/h3-10,16H,11-15H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHXWPNQLKDJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit promising anticancer properties. The triazole and quinazoline moieties are known for their ability to inhibit tumor cell proliferation. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds showed significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The presence of the triazole ring is particularly noteworthy as many triazole derivatives have been shown to possess antifungal and antibacterial activities.
- Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy found that triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been observed to trigger apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the triazoloquinazolinone core, substituents, or propanamide side chains. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Key Observations
Core Modifications: The target compound’s triazoloquinazolinone core is shared with derivatives in and , but substituent variations significantly alter properties. For example, the methylsulfanyl group in may confer greater metabolic stability compared to the 3-methylbutyl group in the target compound.
Side-Chain Effects: The 4-chlorobenzyl group in the target compound increases lipophilicity compared to the butan-2-yl () or isobutyl () groups, which could enhance membrane permeability.
Pharmacological Implications :
- While specific activity data are absent, structural analogs suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) may enhance binding affinity to hydrophobic enzyme pockets.
- The hydroxy and methyl groups in ’s propanamide side chain could facilitate hydrogen bonding, a feature absent in the target compound.
Preparation Methods
Preparation of 3-Aminoquinazolin-4(3H)-one
Quinazolin-4(3H)-one derivatives are synthesized via cyclization of anthranilic acid derivatives. For example, heating methyl anthranilate with urea in ethanol under reflux yields the quinazolinone scaffold.
Alkylation at the 4-Position: Introduction of the 3-Methylbutyl Group
The 3-methylbutyl substituent is introduced via alkylation of the triazoloquinazolinone intermediate. A patent methodology describes the use of sodium methoxide and 3-methylbutyl bromide in toluene under nitrogen.
Optimization of Alkylation Conditions
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Solvent: Toluene
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Base: NaOMe (28% in methanol)
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Temperature: 80–90°C
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Duration: 12 hours
The reaction proceeds through SN2 displacement, with the methoxide ion deprotonating the quinazolinone nitrogen to enhance nucleophilicity.
Propanamide Side Chain Installation
The propanamide side chain is introduced via amide coupling between 3-(4-(3-methylbutyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-1-yl)propanoic acid and 4-chlorobenzylamine .
Activation of the Carboxylic Acid
The carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorobenzylamine in dichloromethane.
Reaction Conditions:
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Coupling Agent: SOCl₂
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Solvent: CH₂Cl₂
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Base: Triethylamine
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Temperature: 0°C → room temperature
Final Compound Characterization
The synthesized compound is purified via recrystallization (ethanol/water) and characterized using:
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¹H/¹³C NMR: Confirmed aromatic protons at δ 7.6–8.1 ppm and methyl groups at δ 2.6–2.8 ppm.
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IR Spectroscopy: C=O stretch at 1720 cm⁻¹, N-H bend at 3300 cm⁻¹.
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Elemental Analysis: C 58.2%, H 5.1%, N 14.3% (Calcd: C 58.5%, H 5.0%, N 14.5%).
Comparative Analysis of Synthetic Routes
| Step | Method A | Method B |
|---|---|---|
| Core Formation | Triazole-thiol cyclization | – |
| Alkylation | – | NaOMe/3-methylbutyl Br |
| Amide Coupling | SOCl₂ activation | EDC/HOBt |
| Overall Yield | 25–30% | 35–40% |
Method B offers higher yields due to optimized alkylation conditions, while Method A provides better regioselectivity for triazole fusion.
Challenges and Mitigation Strategies
Q & A
Q. What are the key steps for synthesizing N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide, and how can yield be optimized?
Methodological Answer: The synthesis involves multi-step reactions starting with the formation of the triazoloquinazoline core, followed by functionalization with a 3-methylbutyl group and subsequent coupling with the (4-chlorophenyl)methyl-propanamide moiety. Key steps include:
- Core Formation : Cyclocondensation of thiosemicarbazide derivatives with quinazolinone precursors under acidic conditions .
- Alkylation : Introduction of the 3-methylbutyl group via nucleophilic substitution or Mitsunobu reactions.
- Coupling : Amide bond formation using coupling agents like EDCI/HOBt.
Optimization Strategies : - Use polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity.
- Control reaction temperatures (e.g., 60–80°C) to minimize side reactions.
- Purify intermediates via column chromatography or recrystallization (ethanol/water mixtures are effective) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons in the triazole, quinazoline, and propanamide moieties. For example, the quinazolinone carbonyl resonates at ~170 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- X-ray Crystallography : Resolve the 3D structure to validate regiochemistry of substituents (e.g., 4-position of triazole vs. quinazoline). A related triazoloquinazoline derivative showed a planar triazole-quinazoline system with dihedral angles <10° .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion).
Advanced Research Questions
Q. How can computational methods reconcile discrepancies between experimental and predicted spectroscopic data?
Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or incorrect DFT functional choices. To address:
- Solvent Modeling : Use implicit solvation models (e.g., PCM) in DFT calculations to match experimental NMR shifts .
- Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers. For example, the propanamide side chain may adopt multiple rotamers affecting NMR splitting patterns.
- Functional Validation : Compare B3LYP vs. ωB97X-D results; the latter better captures dispersion forces in crystal packing .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified alkyl chains (e.g., replacing 3-methylbutyl with cyclopentyl) or propanamide substituents.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence-based assays.
- QSAR Modeling : Correlate substituent hydrophobicity (logP) or steric bulk (Taft parameters) with activity. A study on triazoloquinazoline derivatives showed that bulkier groups at the 4-position enhance binding affinity .
Q. How can reaction intermediates and byproducts be identified during synthesis?
Methodological Answer:
- LC-MS Monitoring : Track reaction progress in real-time; unexpected masses suggest intermediates or degradation products.
- Isolation via Prep-HPLC : Separate byproducts for structural elucidation. For example, over-alkylation at the triazole N2 position may occur if excess alkylating agent is used .
- Mechanistic Probes : Use deuterated reagents or isotopic labeling to trace reaction pathways (e.g., H/D exchange in acidic conditions).
Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | +25% vs. THF | |
| Temperature | 70°C | Minimizes dimer | |
| Coupling Agent | EDCI/HOBt | >90% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
